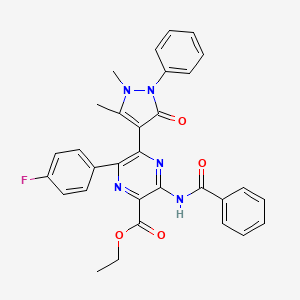![molecular formula C22H26Cl2N2O6S B4308526 2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4308526.png)
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
Overview
Description
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions, including reduction and amination.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a suitable sulfamoyl chloride derivative.
Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction between the amine and a suitable benzoyl chloride derivative.
Chlorination: The final step involves the selective chlorination of the benzamide core to introduce the 2,4-dichloro substituents.
Chemical Reactions Analysis
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, such as DNA replication and protein synthesis.
Interaction with Receptors: It can bind to specific receptors on the surface of cells, modulating their activity and leading to various cellular responses.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.
Comparison with Similar Compounds
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the sulfamoyl and benzamide functionalities.
Sulfonamide Derivatives: These compounds share the sulfamoyl group but differ in the rest of the structure.
Chlorinated Benzamides: These compounds share the chlorinated benzamide core but differ in the substituents attached to the core.
The uniqueness of this compound lies in its combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(oxolan-2-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O6S/c1-30-19-6-5-14(10-20(19)31-2)7-8-25-22(27)16-11-21(18(24)12-17(16)23)33(28,29)26-13-15-4-3-9-32-15/h5-6,10-12,15,26H,3-4,7-9,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNDEIWTAPOIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC3CCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',5'-dibenzyl-1-(4-fluorobenzyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4308445.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4308449.png)
![2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE](/img/structure/B4308463.png)


![2,4-DICHLORO-N-(3-CHLOROPHENYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4308502.png)
![3-METHYL-N-[3-(3-METHYLBENZAMIDO)-6-PHENYLPHENANTHRIDIN-8-YL]BENZAMIDE](/img/structure/B4308508.png)
![2,4-DICHLORO-N-(2-PHENYLETHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4308515.png)
![N-(4-ACETYLPHENYL)-2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4308521.png)
![2,4-DICHLORO-N-(4-ETHYLPHENYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4308534.png)
![N-(4-BUTOXYPHENYL)-2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4308537.png)
![TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE](/img/structure/B4308553.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4308561.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE](/img/structure/B4308567.png)
